molecular formula C12H11N5O3S2 B2456814 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034553-65-4

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2456814
CAS No.: 2034553-65-4
M. Wt: 337.37
InChI Key: BQMKPIDETNZACR-UHFFFAOYSA-N
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Description

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a novel chemical hybrid scaffold designed for pharmaceutical and life sciences research. This compound features a benzo[c][1,2,5]thiadiazole core, a heterocyclic system known for its electron-deficient properties and role in material science , linked via a sulfonamide group to a pyrrolidine ring bearing a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its significant thermal and chemical stability, and its use as a bio-isosteric replacement for ester and amide functional groups to improve metabolic stability in drug candidates . This specific molecular architecture suggests potential applications in early-stage drug discovery projects, particularly in the development of protease inhibitors or modulators of enzymatic activity where the sulfonamide group can act as a key binding motif. Researchers may explore its utility across various therapeutic areas, including infectious diseases, oncology, and neurology, given the broad pharmacological activities associated with its constituent heterocycles, such as anticancer, anti-tubercular, antibacterial, and anticonvulsant effects . The integration of these distinct pharmacophores into a single molecule makes it a valuable tool for investigating structure-activity relationships (SAR) and for screening against novel biological targets. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S2/c18-22(19,10-3-1-2-9-11(10)16-21-15-9)17-5-4-8(6-17)12-13-7-20-14-12/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKPIDETNZACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions involving sulfur and nitrogen-containing reagents. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the 1,2,4-oxadiazole ring through cyclization of appropriate intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce amines .

Mechanism of Action

The mechanism of action of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, including enzymes and receptors. This binding can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the combination of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in various scientific fields .

Biological Activity

3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties suggests a diverse range of biological properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

C12H11N5O3S2\text{C}_{12}\text{H}_{11}\text{N}_{5}\text{O}_{3}\text{S}_{2}

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of this structure can act against various bacterial strains. For instance:

  • Antibacterial Activity : Compounds with the 1,2,4-oxadiazole scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like gentamicin .

Anticancer Properties

The 1,2,4-oxadiazole derivatives have also been studied for their anticancer potential. Research has highlighted their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some studies suggest that these compounds induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. Compounds have shown the ability to reduce inflammation markers in vitro and in vivo models .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the oxadiazole ring and substituents on the benzo[c][1,2,5]thiadiazole moiety significantly influence biological activity:

Modification Effect on Activity
Substitution on oxadiazole ringIncreased antibacterial activity
Variation in sulfonyl groupEnhanced anticancer properties
Alteration of pyrrolidine substituentsImproved anti-inflammatory effects

Study 1: Antimicrobial Testing

In a study conducted by Dhumal et al. (2016), a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium bovis BCG. The most active compounds exhibited strong inhibition in both active and dormant states of the bacteria .

Study 2: Anticancer Evaluation

Research by Desai et al. (2018) focused on pyridine-based oxadiazole hybrids that demonstrated significant anticancer activity against various cancer cell lines. The study highlighted specific structural features that contributed to enhanced potency against cancer cells .

Q & A

Synthesis and Purification

Q1: What are the optimized synthetic routes for 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole? A: The synthesis involves sulfonylation of pyrrolidine intermediates followed by oxadiazole cyclization. Key steps include:

  • Sulfonylation : React pyrrolidine-3-amine with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) at 0–5°C, yielding the sulfonamide intermediate .
  • Oxadiazole Formation : Condense the intermediate with hydroxylamine and an acylating agent (e.g., EDCI in DMF) at 80°C for 12 hours. Purify via column chromatography (silica gel, DCM/MeOH gradient) .
StepReagents/ConditionsYield*
SulfonylationEt₃N, DCM, 0°C→RT60–75%
CyclizationNH₂OH·HCl, EDCI, DMF, 80°C50–65%
*Yields estimated from analogous reactions in .

Structural Characterization

Q2: Which spectroscopic techniques are critical for confirming the compound’s structure? A: Use a combination of:

  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 7.8–8.2 ppm) and oxadiazole CH (δ 5.9–6.1 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
  • HRMS : ESI+ mode should match [M+H]⁺ with <2 ppm error (e.g., calculated m/z 376.0521) .
  • Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.4%) .

Biological Activity Profiling

Q3: What methodologies evaluate this compound’s bioactivity? A:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase assays) with 0.1–100 μM compound concentrations. Measure IC₅₀ via nonlinear regression .
  • Cytotoxicity : MTT/SRB assays on cancer cell lines (e.g., HeLa) at 48h exposure. Confirm apoptosis via Western blot (cleaved caspase-3) .

Data Contradictions

Q4: How to resolve discrepancies between computational and experimental bioactivity data? A:

  • Re-evaluate Docking : Adjust force fields (e.g., AMBER) and include solvation models .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns (RMSD <2 Å) .
  • Experimental Validation : Use SPR for binding affinity or Caco-2 assays for permeability .

Isomer Separation

Q5: How to isolate regioisomers formed during synthesis? A:

  • Preparative HPLC : Use a C18 column (ACN:H₂O, 55:45) to separate isomers .
  • Crystallization : Fractional crystallization from ethanol/water (7:3) at 4°C .
  • NOESY NMR : Confirm spatial proximity of protons (e.g., pyrrolidine-CH to oxadiazole-CH) .

Stability Assessment

Q6: How to evaluate stability under physiological conditions? A:

  • Accelerated Degradation : Incubate in PBS (pH 7.4, 6.5, 5.0) at 37°C. Analyze by HPLC (t½ via first-order kinetics) .
  • Hydrolytic Stability : Test in 0.1N HCl/NaOH; identify degradation products via LC-MS .

Reaction Optimization

Q7: How to improve synthesis yield and purity? A:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Temperature Control : Maintain reflux at 80°C ±2°C to minimize side reactions .
  • Purification : Use gradient elution (DCM:MeOH 95:5 → 80:20) for column chromatography .

In Silico Modeling

Q8: How to predict binding modes for target proteins? A:

  • Molecular Docking : Use AutoDock Vina with flexible residues in the active site .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., ATP-binding kinases) .

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